2-(4-CHLOROPHENOXY)-N~1~-MORPHOLINOACETAMIDE
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Overview
Description
2-(4-Chlorophenoxy)-N~1~-morpholinoacetamide is an organic compound that belongs to the class of chlorophenoxy derivatives This compound is characterized by the presence of a chlorophenoxy group attached to a morpholinoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N~1~-morpholinoacetamide typically involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification of the compound is typically achieved through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N~1~-morpholinoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-N~1~-morpholinoacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N~1~-morpholinoacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with protein synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide similar to plant hormones called auxins.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide.
2-Methyl-4-chlorophenoxyacetic acid: Another herbicide with similar structural features.
Uniqueness
2-(4-Chlorophenoxy)-N~1~-morpholinoacetamide is unique due to its morpholinoacetamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other chlorophenoxy derivatives, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c13-10-1-3-11(4-2-10)18-9-12(16)14-15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKJBOIPSPUQGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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